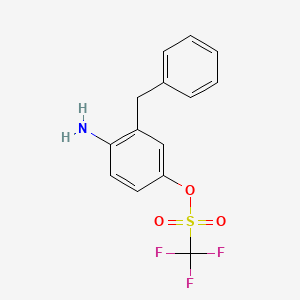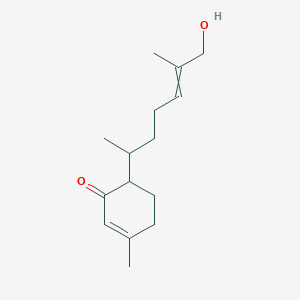
1,3-Diethyl-4-methylimidazolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Diethyl-4-methylimidazolidin-2-one is a heterocyclic organic compound that belongs to the imidazolidinone family. This compound is characterized by a five-membered ring containing two nitrogen atoms and one oxygen atom. It is known for its stability and versatility in various chemical reactions, making it a valuable compound in both research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
1,3-Diethyl-4-methylimidazolidin-2-one can be synthesized through several methods. One common approach involves the cyclization of 1,2-diamines with carbonyl compounds. For instance, the reaction between 1,2-diaminoethane and diethyl carbonate under reflux conditions can yield this compound. Another method involves the use of tetramethylphenylguanidine as a basic promoter in the presence of diphenylphosphoryl azide as a dehydrative activator .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using efficient catalytic processes. The use of metal catalysts, such as zinc chloride, can facilitate the cycloaddition reactions required to form the imidazolidinone ring . These methods are optimized for high yield and purity, ensuring the compound’s suitability for various applications.
化学反応の分析
Types of Reactions
1,3-Diethyl-4-methylimidazolidin-2-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazolidinone derivatives.
Reduction: Reduction reactions can yield various substituted imidazolidinones.
Substitution: The nitrogen atoms in the ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and alkyl halides for substitution reactions. These reactions are typically carried out under controlled temperature and pressure conditions to ensure high selectivity and yield.
Major Products Formed
The major products formed from these reactions include various substituted imidazolidinones, which can be further functionalized for specific applications in pharmaceuticals and materials science.
科学的研究の応用
1,3-Diethyl-4-methylimidazolidin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s stability and reactivity make it useful in the development of biochemical assays and probes.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical agents, particularly those targeting neurological and inflammatory conditions.
Industry: The compound is used in the production of polymers, resins, and other materials due to its ability to form stable, high-performance products
作用機序
The mechanism of action of 1,3-Diethyl-4-methylimidazolidin-2-one involves its interaction with various molecular targets. The compound can act as a ligand, binding to metal ions and enzymes, thereby modulating their activity. It can also participate in hydrogen bonding and electrostatic interactions, influencing the structure and function of biological molecules. These interactions are crucial for its applications in medicinal chemistry and materials science .
類似化合物との比較
1,3-Diethyl-4-methylimidazolidin-2-one can be compared with other imidazolidinones and related heterocycles:
1,3-Dimethyl-2-imidazolidinone: Similar in structure but with different substituents, leading to variations in reactivity and applications.
1-Methylimidazolidin-2-one: Another related compound with distinct properties and uses.
Benzimidazolidin-2-ones: These compounds contain a fused benzene ring, offering unique electronic and steric properties.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and physical properties, making it suitable for specialized applications in various fields.
特性
CAS番号 |
109661-85-0 |
|---|---|
分子式 |
C8H16N2O |
分子量 |
156.23 g/mol |
IUPAC名 |
1,3-diethyl-4-methylimidazolidin-2-one |
InChI |
InChI=1S/C8H16N2O/c1-4-9-6-7(3)10(5-2)8(9)11/h7H,4-6H2,1-3H3 |
InChIキー |
LBGFTWMHLSYQLV-UHFFFAOYSA-N |
正規SMILES |
CCN1CC(N(C1=O)CC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(3-Chloro-2-fluorophenyl)carbamoyl]benzoic acid](/img/structure/B14318794.png)
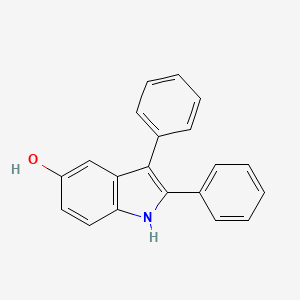
![(1E)-N-Benzyl-1-[1-(chloromethyl)cyclohexyl]ethan-1-imine](/img/structure/B14318806.png)

![Ethyl (2Z)-chloro[(2,6-dimethylphenyl)imino]acetate](/img/structure/B14318820.png)
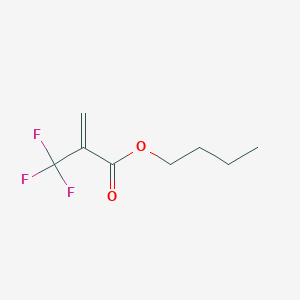

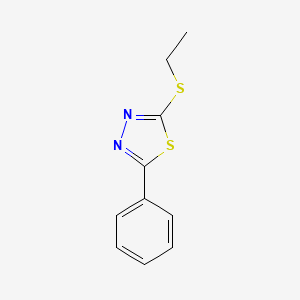
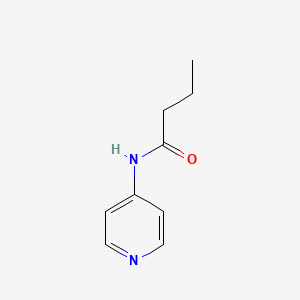
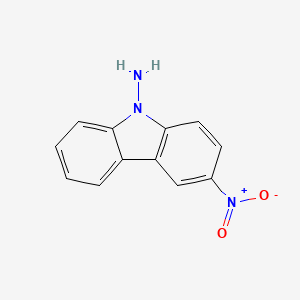
![Methyl 4-{(E)-[4-(dimethylamino)phenyl]diazenyl}benzene-1-sulfonate](/img/structure/B14318848.png)
![N,N'-[But-2-yne-1,4-diylbis(oxy-2,1-phenylene)]diacetamide](/img/structure/B14318857.png)
